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Compound of Interest

Compound Name: 1,4-Piperazinediethanol

Cat. No.: B089762

For Researchers, Scientists, and Drug Development Professionals

1,4-Piperazinediethanol, a symmetrical diamine diol, serves as a versatile and highly valuable
precursor in the landscape of organic synthesis. Its unique structural features, combining the
nucleophilicity of the piperazine ring with the reactivity of the primary hydroxyl groups, render it
an essential building block for a diverse array of complex molecules. This technical guide
provides an in-depth exploration of the synthetic utility of 1,4-piperazinediethanol, with a focus
on its application in the development of pharmaceuticals and advanced polymeric materials.

Core Properties and Reactivity

1,4-Piperazinediethanol, with the CAS number 122-96-3, is a white to pale yellow crystalline
solid. Its key physical and chemical properties are summarized in the table below.

Property Value Reference
Molecular Formula CsH18N20:2

Molecular Weight 174.24 g/mol

Melting Point 133.5-136 °C

Boiling Point 215-220 °C at 50 mmHg

Solubil Soluble in water and various
olubility
organic solvents
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The reactivity of 1,4-piperazinediethanol is centered around its two key functional groups: the
secondary amine within the piperazine ring and the two primary hydroxyl groups. The nitrogen
atoms of the piperazine ring are nucleophilic and can readily undergo N-alkylation and N-
arylation reactions. The primary hydroxyl groups can be functionalized through esterification,
etherification, or conversion to more reactive leaving groups, such as halides or sulfonates.
This dual reactivity allows for the construction of a wide range of molecular architectures.

Applications in the Synthesis of Bioactive
Molecules

The piperazine moiety is a common scaffold in a multitude of marketed drugs, imparting
favorable pharmacokinetic properties such as enhanced solubility and bioavailability. 1,4-
Piperazinediethanol serves as a crucial starting material for the synthesis of various
biologically active compounds, including kinase inhibitors and antihypertensive agents.

Synthesis of Urapidil Analogues

Urapidil is an antihypertensive drug that acts as a al-adrenoceptor antagonist and a 5-HT1A
receptor agonist. While various synthetic routes to Urapidil have been reported, many utilize
precursors other than 1,4-piperazinediethanol. However, the structural similarity of 1,4-
piperazinediethanol to key intermediates in Urapidil synthesis suggests its potential as a
precursor for novel analogues. A plausible synthetic pathway would involve the initial
conversion of the hydroxyl groups of 1,4-piperazinediethanol to a suitable leaving group,
followed by nucleophilic substitution with the appropriate uracil derivative.

Logical Relationship: Plausible Synthetic Route to a Urapidil Analogue
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1,4-Piperazinediethanol

Reagents:
sCl, pyridine or SOCI2

Activation of Hydroxyl Groups
(e.g., tosylation, halogenation)

y
1,4-Bis(2-activated-ethyl)piperazine 6-Amino-1,3-dimethyluracil

'

Nucleophilic Substitution

i

Urapidil Analogue

Click to download full resolution via product page

Caption: Plausible synthetic pathway to a Urapidil analogue.

Synthesis of Piperazine-based Kinase Inhibitors

1,4-Piperazinediethanol is a valuable precursor for the synthesis of various kinase inhibitors.
For instance, it is useful in the synthesis of salt-inducible kinase inhibitors. The general strategy
involves the functionalization of the piperazine nitrogen atoms with aryl or heteroaryl moieties,
often through Buchwald-Hartwig amination or nucleophilic aromatic substitution reactions. The
hydroxyl groups can then be further modified to introduce additional pharmacophoric features
or to modulate the compound's physicochemical properties.

Role in Polymer Chemistry: Synthesis of
Polyurethanes
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1,4-Piperazinediethanol is a key monomer in the synthesis of polyurethanes. Its diol
functionality allows it to react with diisocyanates to form the characteristic urethane linkages of
the polymer backbone. The incorporation of the piperazine ring into the polymer chain can
enhance properties such as thermal stability, rigidity, and water dispersibility.

The general synthetic scheme for the preparation of polyurethanes from 1,4-
piperazinediethanol involves a two-step polymerization procedure. In the first step, a
prepolymer is formed by reacting a diisocyanate with a polyol. In the second step, 1,4-
piperazinediethanol is used as a chain extender to react with the prepolymer, forming the final
high-molecular-weight polyurethane.

Experimental Workflow: Polyurethane Synthesis

Diisocyanate + Polyol

eaction in a suitable solvent
(e.g., DMF, DMACc)

Prepolymer Formation

i

Isocyanate-terminated Prepolymer

v

Chain Extension

:

Polyurethane

1,4-Piperazinediethanol
(Chain Extender)
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Caption: General workflow for the synthesis of polyurethanes.

Key Experimental Protocols
Synthesis of 1,4-Bis(2-chloroethyl)piperazine
Dihydrochloride

A common and crucial intermediate derived from 1,4-piperazinediethanol is its dichlorinated
analogue. This transformation converts the hydroxyl groups into more reactive leaving groups,
facilitating subsequent nucleophilic substitution reactions.

Methodology:

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, suspend 1,4-piperazinediethanol (1.0 eq) in a suitable solvent such as chloroform or
dichloromethane.

e Reagent Addition: Slowly add thionyl chloride (2.2 eq) to the suspension at 0 °C.

o Reaction: After the addition is complete, heat the mixture to reflux and maintain for 4-6
hours, or until the reaction is complete as monitored by TLC.

o Work-up: Cool the reaction mixture to room temperature. The solid product is collected by
filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum to yield
1,4-bis(2-chloroethyl)piperazine dihydrochloride.

Quantitative Data:

Reactant Molar Eq. Molecular Weight ( g/mol )
1,4-Piperazinediethanol 1.0 174.24
Thionyl Chloride 2.2 118.97

Note: Yields for this reaction are typically high, often exceeding 90%.
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Synthesis of 5,5'-(Piperazine-1,4-diyl)bis(4-chloro-3H-
1,2-dithiol-3-one)

This example illustrates the nucleophilic character of the piperazine nitrogen atoms in a
reaction with an electrophilic partner.

Methodology:

e Reactant Preparation: Dissolve 4,5-dichloro-1,2-dithiol-3-one (2.0 eq) in methanol. In a
separate flask, dissolve piperazine (1.0 eq) and triethylamine (2.0 eq) in methanol.

o Reaction: Add the piperazine solution to the solution of 4,5-dichloro-1,2-dithiol-3-one.
o Reflux: Heat the reaction mixture to reflux for 2 hours.

» Work-up: After cooling, treat the residue with water, filter the solid, wash with 2M HCI solution
and brine, and then dry.

Quantitative Data:

Product Yield Melting Point (°C)

5,5'-(Piperazine-1,4-diyl)bis(4-
chloro-3H-1,2-dithiol-3-one)

89% 78-80

Conclusion

1,4-Piperazinediethanol stands as a cornerstone precursor in modern organic synthesis. Its
inherent reactivity and structural features provide a robust platform for the construction of a
wide range of valuable molecules, from life-saving pharmaceuticals to high-performance
polymers. The synthetic pathways and experimental protocols outlined in this guide offer a
glimpse into the vast potential of this versatile building block, encouraging further exploration
and innovation in the fields of chemical research and drug development.

 To cite this document: BenchChem. [The Pivotal Role of 1,4-Piperazinediethanol in Organic
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[https://www.benchchem.com/product/b089762#role-of-1-4-piperazinediethanol-as-a-
precursor-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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